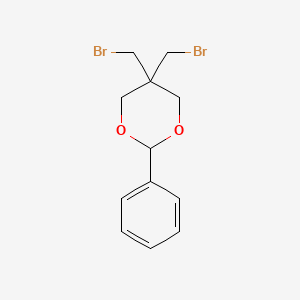

5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane

Descripción

Significance of Six-Membered Cyclic Formals in Stereochemistry and Synthesis

Six-membered cyclic formals, particularly 1,3-dioxanes, serve as crucial models for conformational analysis, akin to cyclohexane (B81311) rings. thieme-connect.deacs.org They predominantly adopt a chair-like conformation to minimize steric strain. thieme-connect.de The presence of two oxygen atoms in the ring, however, introduces distinct stereoelectronic effects and bond length variations compared to their carbocyclic counterparts, influencing their reactivity and the spatial arrangement of substituents. thieme-connect.deacs.org This predictable conformational behavior is instrumental in stereoselective synthesis, where the 1,3-dioxane (B1201747) moiety can be used to control the stereochemical outcome of reactions at adjacent chiral centers. Furthermore, their stability under a range of reaction conditions, particularly basic, reductive, and oxidative environments, makes them excellent protecting groups for 1,3-diols and carbonyl compounds (aldehydes and ketones). thieme-connect.deorganic-chemistry.org

Overview of Substituted 1,3-Dioxanes as Key Synthons in Fine Organic Synthesis

Substituted 1,3-dioxanes are not merely protective agents; they are versatile synthetic intermediates, or synthons, in the construction of complex organic molecules. ijapbc.com The acetal (B89532) linkage is susceptible to cleavage under acidic conditions, allowing for the controlled release of the original carbonyl compound or diol. thieme-connect.deorganic-chemistry.org This reactivity, combined with the ability to introduce a wide variety of substituents onto the dioxane ring, enables chemists to perform intricate molecular transformations. ijapbc.com For instance, manipulations of functional groups elsewhere in a molecule can be carried out while the carbonyl or diol functionality is masked within the stable 1,3-dioxane ring. This strategy is fundamental in the synthesis of pharmaceuticals, fragrances, and polymers. nih.gov

Rationale for Investigating 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane within Heterocyclic Chemistry

Within the diverse family of 1,3-dioxanes, this compound (CAS No. 3733-29-7) presents itself as a compound of particular interest. bldpharm.com Its structure is characterized by a phenyl group at the 2-position, which influences the conformational properties of the ring, and two bromomethyl groups at the 5-position. nih.govresearchgate.net These geminal bromomethyl substituents are highly reactive functional groups, poised for a variety of nucleophilic substitution reactions. This dual functionality—a stable heterocyclic core and reactive peripheral groups—makes this compound a valuable building block for the synthesis of more complex molecules, including novel polymers and other heterocyclic systems. The study of this specific compound provides deeper insights into the interplay of steric and electronic effects within substituted dioxanes and expands their applicability in synthetic organic chemistry.

Chemical and Physical Properties

The compound this compound is a solid at room temperature. It possesses a molecular formula of C12H14Br2O2 and a molecular weight of 350.05 g/mol . sigmaaldrich.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 3733-29-7 |

| Molecular Formula | C12H14Br2O2 |

| Molecular Weight | 350.05 g/mol |

| Physical Form | Solid |

| Purity | 95% |

| Storage Temperature | Refrigerator |

Data sourced from commercial suppliers and chemical databases.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed acetalization reaction between 2,2-bis(bromomethyl)propane-1,3-diol and benzaldehyde (B42025). researchgate.net This reaction is a classic example of the formation of a 1,3-dioxane ring to protect a 1,3-diol.

The precursor, 2,2-bis(bromomethyl)propane-1,3-diol, is a reactive flame retardant that can be synthesized from pentaerythritol (B129877). nih.govsigmaaldrich.com In the acetalization reaction, an acid catalyst, such as p-toluenesulfonic acid, facilitates the condensation of the diol and the aldehyde, with the concurrent removal of water to drive the equilibrium towards the product. organic-chemistry.orgresearchgate.net

Chemical Reactions and Applications

The reactivity of this compound is dominated by the two bromomethyl groups at the 5-position. These groups are excellent leaving groups in nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities by reacting the compound with various nucleophiles.

For instance, it can serve as a precursor in the synthesis of other heterocyclic compounds. The reaction with nucleophiles can lead to the formation of new ring systems, expanding the chemical space accessible from this starting material. Additionally, the bifunctional nature of this molecule makes it a suitable monomer for polymerization reactions. The two bromomethyl groups can react with difunctional nucleophiles to form polymers with the 1,3-dioxane unit incorporated into the polymer backbone.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Br2O2/c13-6-12(7-14)8-15-11(16-9-12)10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGUUZSMFETVOJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC(O1)C2=CC=CC=C2)(CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618490 | |

| Record name | 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3733-29-7 | |

| Record name | 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Investigations for Elucidating Molecular Architecture

Spectroscopic methods are paramount in defining the connectivity and stereochemistry of 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane in solution.

NMR spectroscopy provides unparalleled insight into the chemical environment of individual protons and carbons, allowing for a detailed structural and conformational assignment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. In a chair conformation, the axial and equatorial protons on the same carbon atom are chemically and magnetically nonequivalent, leading to separate resonances.

The protons of the -CH₂Br groups at the C5 position are diastereotopic due to the prochiral nature of this carbon. This results in an AB quartet for these protons, further complicated by geminal coupling. The axial and equatorial protons at the C4 and C6 positions of the dioxane ring also display magnetic nonequivalence. Typically, the axial protons resonate at a higher field (lower ppm) compared to their equatorial counterparts. The benzylic proton at the C2 position would appear as a singlet, while the phenyl protons would show characteristic multiplets in the aromatic region of the spectrum.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Phenyl-H | 7.30-7.50 | m | - |

| Benzylic-H (C2) | 5.50-5.80 | s | - |

| Axial-H (C4, C6) | 3.80-4.20 | d | ~11-13 (geminal) |

| Equatorial-H (C4, C6) | 4.20-4.60 | d | ~11-13 (geminal) |

| -CH₂Br | 3.50-3.90 | ABq | ~10-12 (geminal) |

The ¹³C NMR spectrum provides a map of the carbon skeleton of this compound. Each chemically distinct carbon atom gives rise to a separate signal. The chemical shifts are indicative of the electronic environment of the carbon atoms.

The carbon of the benzylic C2 position is expected to resonate around 100-105 ppm. The C4 and C6 carbons of the dioxane ring would appear in the range of 65-75 ppm. The quaternary C5 carbon, substituted with two bromomethyl groups, would have a characteristic shift around 40-45 ppm. The carbons of the bromomethyl groups are expected to be in the 30-35 ppm range due to the deshielding effect of the bromine atom. The phenyl carbons will show a series of signals in the aromatic region (125-140 ppm).

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C2 | 100-105 |

| C4, C6 | 65-75 |

| C5 | 40-45 |

| -CH₂Br | 30-35 |

| Phenyl C (quaternary) | 135-140 |

| Phenyl C-H | 125-130 |

At room temperature, the 1,3-dioxane (B1201747) ring may undergo rapid chair-to-chair interconversion. This conformational flux can lead to averaged signals in the NMR spectrum. By lowering the temperature, this ring inversion can be slowed down on the NMR timescale, allowing for the observation of individual conformers.

Low-temperature NMR studies are crucial for determining the energy barrier for this ring-flipping process. As the temperature is decreased, the signals for the axial and equatorial protons, which may be broadened at intermediate temperatures, will sharpen into distinct resonances. The coalescence temperature (the temperature at which two exchanging signals merge into one) can be used to calculate the free energy of activation (ΔG‡) for the conformational interconversion. For similar 2-phenyl-1,3-dioxane (B8809928) systems, these barriers are typically in the range of 8-12 kcal/mol.

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful technique for determining the spatial proximity of protons within a molecule. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, typically within 5 Å.

For this compound, a NOESY experiment would be instrumental in confirming the chair conformation and the orientation of the substituents. For instance, a strong NOE correlation would be expected between the axial benzylic proton at C2 and the axial protons at C4 and C6. Conversely, weaker or no correlation would be observed between the equatorial protons at these positions. The spatial relationship between the bromomethyl groups and the dioxane ring protons can also be elucidated, providing a detailed three-dimensional picture of the molecule in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Diffraction Analysis for Solid-State Conformation

While NMR provides information about the structure in solution, X-ray diffraction analysis of a single crystal offers an unambiguous determination of the molecular structure in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, defining the exact conformation of the molecule.

Determination of Crystal Structure and Molecular Conformation in the Crystalline Phase

While a definitive single-crystal X-ray diffraction study for this compound is not extensively reported in publicly accessible literature, its molecular conformation has been elucidated through detailed computational analysis. Computer simulations indicate that the molecule predominantly adopts a chair conformation. journal-vniispk.ru This finding is consistent with experimental X-ray diffraction data for closely related analogs, such as 5,5-bis(bromomethyl)-2-methyl-2-phenyl-1,3-dioxane, which also exhibit a chair conformation in the crystalline state. researchgate.net In this conformation, the heterocyclic 1,3-dioxane ring is puckered, which minimizes steric strain.

Analysis of Geometric Parameters: Bond Lengths, Bond Angles, and Torsion Angles

Quantum-chemical simulations have provided valuable insights into the geometric parameters of this compound. A key feature of its structure is the folding within the heteroatomic fragment of the dioxane ring. The interplane angle between the C-O-O and C-O-O-C fragments (α1) has been calculated to be 120.1°. researchgate.net This value suggests a less folded structure compared to some of its 2-substituted ketal analogs. researchgate.net

For comparison, the experimental bond lengths and angles in the analogous compound 5,5-bis(bromomethyl)-2-methyl-2-phenyl-1,3-dioxane show C-O bond lengths in the range of 1.416–1.430 Å and bond angles around the oxygen and carbon atoms of the dioxane ring typically falling between 110° and 113°. researchgate.net It is anticipated that the geometric parameters for this compound would be in a similar range.

Detailed geometric parameters for a related compound, 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane, have been determined by X-ray crystallography, providing a useful reference.

| Bond/Angle | Value (Å/°) |

|---|---|

| O1—C1 | 1.403 (5) |

| O1—C2 | 1.430 (5) |

| O2—C1 | 1.411 (5) |

| O2—C3 | 1.433 (5) |

| C2—C4 | 1.523 (6) |

| C3—C4 | 1.529 (6) |

| C1—O1—C2 | 112.2 (3) |

| C1—O2—C3 | 112.0 (3) |

| O1—C1—O2 | 111.0 (4) |

| O1—C2—C4 | 110.6 (4) |

| O2—C3—C4 | 110.3 (4) |

| C2—C4—C3 | 111.4 (4) |

Data derived from the crystal structure of 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane.

Crystallographic Data: Space Group and Asymmetric Unit

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | C222₁ |

| a (Å) | 6.2654 (4) |

| b (Å) | 10.4593 (6) |

| c (Å) | 34.5285 (19) |

| Volume (ų) | 2262.7 (2) |

| Z | 8 |

Data for the analog 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane. rjsocmed.com

Intermolecular Interactions and Supramolecular Assembly in Analogs

The supramolecular assembly in the solid state is dictated by various intermolecular interactions. In analogs of this compound, hydrogen bonding and other weaker interactions play a crucial role in the crystal packing.

Computational Chemistry Approaches to Conformational Behavior and Energetics

Density Functional Theory (DFT) Calculations for Conformational Landscapes

Density Functional Theory (DFT) is a robust quantum-chemical method used to investigate the electronic structure and geometry of molecules. It is particularly effective for mapping the potential energy surfaces of flexible ring systems like 1,3-dioxanes.

Simulation of Ring Inversion Pathways and Potential Energy Surfaces

The 1,3-dioxane (B1201747) ring is not static; it undergoes a dynamic process of ring inversion, typically through a chair-to-chair interconversion. Computational simulations using DFT can map the entire pathway for this process. For derivatives of 5,5-bis(bromomethyl)-1,3-dioxane, the potential energy surface (PES) often includes several key stationary points.

Computer simulations for the closely related 5,5-bis(bromomethyl)-2-methyl-2-phenyl-1,3-dioxane, calculated at the PBE/3ζ level, revealed a PES with three distinct energy minima. researchgate.net These correspond to the chair conformers with the phenyl group in either an axial (Ca) or equatorial (Ce) position, and a 2,5-twist (2,5-T) conformer. researchgate.netresearchgate.net The inversion pathway connecting these conformers proceeds through higher-energy transition states. researchgate.net Generally, for 5-substituted 1,3-dioxanes, the global minimum on the PES corresponds to a chair conformer, with local minima for twist conformers (e.g., 1,4-twist and 2,5-twist). researchgate.net

Estimation of Interconversion Barriers (e.g., ΔG≠) and Transition States

A critical aspect of conformational analysis is quantifying the energy required for the ring to invert. This is known as the interconversion barrier or Gibbs free energy of activation (ΔG≠). DFT calculations can accurately estimate these barriers by locating the transition state structures on the potential energy surface.

For example, in the computational study of 5,5-bis(bromomethyl)-2-methyl-2-phenyl-1,3-dioxane, two transition states (TS-1 and TS-2) were identified on the ring inversion pathway. researchgate.net In a similar compound, 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane, the interconversion barrier was determined experimentally by low-temperature NMR to be 8.9 kcal/mol. researchgate.net DFT simulations for this diphenyl derivative were consistent with the experimental findings. researchgate.net Quantum-chemical studies on other 5-substituted 1,3-dioxanes have also been used to estimate the potential barriers for conformational isomerizations. researchgate.net

| Compound | Method | Interconversion Barrier (ΔG≠, kcal/mol) | Reference |

|---|---|---|---|

| 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane | Low-Temperature NMR (Experimental) | 8.9 | researchgate.net |

| 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane | DFT (PBE/3ξ) | Matching Experimental Value | researchgate.net |

| 2-methyl-2-phenyl-1,3-dioxane | Experimental | 11.1 | researchgate.net |

Influence of Solvent on Conformational Equilibria: Cluster Models and Continuum Solvation Effects

The surrounding solvent medium can significantly influence the conformational preferences and inversion barriers of a molecule. Computational models can account for these effects in two primary ways: continuum models, which represent the solvent as a uniform medium with a specific dielectric constant, and cluster models, which explicitly include a number of solvent molecules around the solute.

In the study of 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane, a cluster model was employed to estimate the potential barrier to interconversion in different solvents. researchgate.net The calculated interconversion barrier was found to match the experimental data when a cluster containing five molecules of methylene (B1212753) chloride was included in the nearest solvation shell of the dioxane molecule. researchgate.net This highlights the direct impact of the solvent on the ΔG≠ value, an effect that was observed in both calculated and experimental data. researchgate.net

Molecular Mechanics and Semi-Empirical Methods in Conformational Optimization

While DFT provides high accuracy, it can be computationally expensive. For initial explorations of conformational space or for very large molecules, faster methods like molecular mechanics and semi-empirical calculations are often used. These methods can efficiently generate a wide range of possible conformations that can then be further refined using more accurate DFT calculations.

In the computational analysis of 5,5-bis(bromomethyl)-2-methyl-2-phenyl-1,3-dioxane, the semi-empirical AM1 method was used for a preliminary geometry optimization of the chair conformer with an axial phenyl group (Cа). researchgate.net This initial optimized structure then served as the starting point for more rigorous DFT-level simulations. researchgate.net

Analysis of Substituent Effects on Dioxane Ring Conformation and Dynamics

Impact of the Phenyl Group Orientation (Axial vs. Equatorial) on Energetics

For a 2-phenyl-1,3-dioxane (B8809928), the phenyl group can adopt either an axial or an equatorial position relative to the ring. The energetic preference for one orientation over the other is dictated by a delicate balance of steric interactions and electronic effects.

In 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane, the 2-phenyl substituent occupies an equatorial position in the chair conformation. nih.govresearchgate.net

Similarly, for 5,5-bis(bromomethyl)-2-(4-methoxyphenyl)-1,3-dioxane, the methoxyphenyl substituent was found to have an equatorial orientation. consensus.app

Conversely, for 5,5-bis(bromomethyl)-2-methyl-2-phenyl-1,3-dioxane, both X-ray diffraction analysis and computer simulations revealed that the molecules exist in a chair conformation with an axially oriented phenyl group. researchgate.netjournal-vniispk.ru

This variation demonstrates that the conformational preference of the C2-phenyl group is highly sensitive to the other substituent at the C2 position. The presence of the two bromomethyl groups at C5 already introduces significant steric bulk, and the final conformational outcome depends on the complex steric interplay between all substituents. Computational simulations, such as those performed by varying torsion angles, are crucial for understanding the energetic landscape that governs the phenyl group's optimal orientation. researchgate.net

Conformational Homogeneity and Preferred Conformations

Computational studies, specifically those employing Density Functional Theory (DFT) at the PBE/3ζ level, have been instrumental in elucidating the conformational landscape of 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane. researchgate.net The potential energy surface (PES) of this molecule is characterized by three distinct energy minima, which correspond to different spatial arrangements or conformers. researchgate.net These are the chair conformer with the phenyl group in an equatorial position (Ce), the chair conformer with the phenyl group in an axial position (Ca), and a twisted 2,5-T conformer. researchgate.net The analysis also identified two transition states, TS-1 and TS-2, which represent the energy barriers between these conformers. researchgate.net

Despite the existence of these different potential conformers, experimental data from 1H and 13C NMR spectroscopy indicate that molecules of this compound exhibit conformational homogeneity in solution. This suggests that in solution, the compound predominantly exists in a single, most stable conformation, or that the interconversion between different conformations is rapid on the NMR timescale. In the case of the closely related 5,5-bis(bromomethyl)-2-methyl-2-phenyl-1,3-dioxane, the chair conformation with an axial phenyl group is the most stable. researchgate.net For this compound, the chair conformation is also the preferred arrangement.

The preference for a specific conformation is governed by a delicate balance of steric and electronic effects. In the chair conformation, the bulky substituents can occupy either axial or equatorial positions. The relative energies of these conformers determine the conformational equilibrium. The table below outlines the key conformers and transition states identified through computational analysis.

| Conformer/Transition State | Description | Relative Energy (kcal/mol) |

| Ce | Chair conformation with equatorial phenyl group | Higher Energy Minimum |

| Ca | Chair conformation with axial phenyl group | Global Energy Minimum |

| 2,5-T | 2,5-Twist-boat conformation | Local Energy Minimum |

| TS-1 | Transition state between chair and twist forms | Energy Barrier |

| TS-2 | Transition state for ring inversion | Energy Barrier |

Note: The relative energy values are representative and illustrate the general energetic landscape. The 'Ca' conformer is typically the global minimum for analogous 2-phenyl-1,3-dioxane systems with bulky 5,5-disubstitution.

Magnetic Nonequivalence of Bromomethyl Protons and its Theoretical Basis

A notable feature in the 1H NMR spectrum of this compound and related compounds is the magnetic nonequivalence of the geminal protons of the bromomethyl (CH2Br) groups. researchgate.net In the preferred chair conformation, the two bromomethyl groups at the C5 position are not symmetrically equivalent. One group is in an axial orientation, while the other is equatorial.

The theoretical basis for this magnetic nonequivalence lies in the concept of diastereotopicity. In the chiral environment of the chair conformation, the two protons of each CH2Br group are diastereotopic. This is because replacing each proton with a different substituent would lead to the formation of diastereomers. As diastereotopic protons reside in chemically distinct environments, they are expected to have different chemical shifts in the NMR spectrum.

The difference in the chemical environment arises from the anisotropic effect of the phenyl ring at the C2 position. The circulation of π-electrons in the aromatic ring generates a local magnetic field. This induced field creates shielding and deshielding regions in the space around the ring. Depending on their spatial orientation relative to the phenyl ring, the axial and equatorial bromomethyl protons will experience different degrees of shielding or deshielding.

Reactivity and Reaction Mechanisms of 5,5 Bis Bromomethyl 2 Phenyl 1,3 Dioxane

Nucleophilic Substitution Reactions at Bromomethyl Centers

The presence of two primary benzylic-like bromide leaving groups facilitates nucleophilic substitution reactions. These reactions are the most explored and synthetically useful transformations of this compound.

5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane readily undergoes nucleophilic substitution with a range of nucleophiles. The general mechanism involves the displacement of the bromide ion by the nucleophile in a typical S(_N)2 fashion.

Reactions with Amines: Primary and secondary amines react with this compound to form the corresponding mono- or di-substituted amino derivatives. When reacted with diamines, this compound is a key building block for the synthesis of aza-crown ethers and other nitrogen-containing macrocycles. mdpi.comnih.govrsc.org The reaction typically proceeds in the presence of a base to neutralize the hydrobromic acid formed as a byproduct. The choice of solvent and reaction conditions can influence the yield of the desired macrocyclic product over polymeric side products.

Reactions with Thiols: Thiolates, generated from thiols in the presence of a base, are excellent nucleophiles for the substitution of the bromomethyl groups. These reactions lead to the formation of thioethers. The use of dithiols in reactions with this compound can lead to the synthesis of sulfur-containing macrocycles. chimicatechnoacta.rubangor.ac.uk For instance, reaction with thiourea (B124793) is expected to form an isothiuronium (B1672626) salt, which can be subsequently hydrolyzed to the corresponding dithiol or used in the synthesis of other sulfur-containing heterocycles. researchgate.netrsc.orgnih.gov

Reactions with Alkoxides: Alkoxides, such as sodium ethoxide or sodium methoxide, react to form the corresponding di-ether derivatives. Intramolecular cyclization reactions can be achieved by using diols as nucleophiles, leading to the formation of crown ethers and other oxygen-containing macrocycles. nih.gov The efficiency of these macrocyclization reactions is often dependent on high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization.

The following table summarizes the expected products from the reaction of this compound with various nucleophiles, based on analogous reactions with similar bis(bromomethyl) compounds. nih.gov

| Nucleophile | Reagent Example | Expected Product |

| Primary Amine | R-NH₂ | 5,5-Bis((R-amino)methyl)-2-phenyl-1,3-dioxane |

| Secondary Amine | R₂NH | 5,5-Bis((R₂-amino)methyl)-2-phenyl-1,3-dioxane |

| Thiol | R-SH / Base | 5,5-Bis((R-thio)methyl)-2-phenyl-1,3-dioxane |

| Alkoxide | R-ONa | 5,5-Bis((R-oxy)methyl)-2-phenyl-1,3-dioxane |

| Diamine | H₂N-(CH₂)n-NH₂ | Aza-crown ether derivative |

| Dithiol | HS-(CH₂)n-SH | Thia-crown ether derivative |

| Diol | HO-(CH₂)n-OH | Crown ether derivative |

Regioselectivity: The two bromomethyl groups at the C5 position are chemically equivalent. Therefore, in reactions with a stoichiometric excess of the nucleophile, double substitution is the expected outcome. Mono-substitution can be achieved by carefully controlling the stoichiometry of the reactants, although this can often lead to a mixture of mono-substituted, di-substituted, and unreacted starting material. In the context of macrocyclization with dinucleophiles, the regioselectivity is inherently controlled, leading to the formation of the cyclic product.

Stereoselectivity: The 1,3-dioxane (B1201747) ring in this compound adopts a stable chair conformation, with the bulky phenyl group preferentially occupying the equatorial position at C2. researchgate.netnih.govresearchgate.net The two bromomethyl groups are attached to the C5 position, which does not have a stereocenter. The substitution reactions at the methylene (B1212753) carbons of the bromomethyl groups proceed via a standard S(_N)2 mechanism, which involves inversion of configuration at the reaction center. However, since the carbon atom undergoing substitution is not a stereocenter, the reaction does not generate new stereoisomers in the product, unless the incoming nucleophile itself is chiral. The rigid chair conformation of the dioxane ring can, however, impose steric constraints on the approach of the nucleophile. libretexts.orgnih.govyoutube.comrsc.org

Ring-Opening and Rearrangement Reactions

The 1,3-dioxane ring is generally stable under neutral and basic conditions. However, under strong acidic conditions, the acetal (B89532) functionality is susceptible to hydrolysis, which would lead to ring-opening. This reaction would yield pentaerythritol (B129877) dibromide and benzaldehyde (B42025). chemistry-online.comrsc.org

Rearrangement reactions of the this compound are not commonly observed under normal conditions. Thermal rearrangements would require high temperatures and could potentially lead to complex product mixtures. Anchimeric assistance, or neighboring group participation, by the phenyl group in substitution reactions is a possibility that could influence reactivity, but there is no direct evidence for this in the literature for this specific compound. libretexts.orgwikipedia.org

Oxidation and Reduction Pathways of the Bromomethyl Groups

Oxidation: The bromomethyl groups can be oxidized to the corresponding aldehydes or carboxylic acids using appropriate oxidizing agents. However, the choice of oxidant must be made carefully to avoid oxidation of other parts of the molecule, such as the phenyl group or the dioxane ring itself. Milder oxidation methods would be preferred to achieve the selective transformation of the bromomethyl groups.

Reduction: The carbon-bromine bonds in the bromomethyl groups can be reduced to carbon-hydrogen bonds. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. rsc.orgni.ac.rs The reduction would yield 5,5-dimethyl-2-phenyl-1,3-dioxane. Care must be taken with powerful reducing agents like LiAlH₄, as they could potentially also reduce the acetal functionality under certain conditions.

Role of the 1,3-Dioxane Ring in Influencing Reactivity and Selectivity

Conformational Rigidity: The chair conformation of the 1,3-dioxane ring holds the two bromomethyl groups in a fixed spatial arrangement. researchgate.netdntb.gov.ua This pre-organization can be advantageous in macrocyclization reactions, reducing the entropic penalty of cyclization.

Steric Effects: The bulky 5,5-disubstitution on the dioxane ring can create steric hindrance, potentially influencing the rate of nucleophilic attack at the bromomethyl centers. libretexts.orgnih.govyoutube.comrsc.org

Electronic Effects: The oxygen atoms of the dioxane ring are electron-withdrawing through induction, which can have a minor effect on the electrophilicity of the methylene carbons of the bromomethyl groups.

Solubility and Physical Properties: The dioxane ring imparts specific solubility characteristics to the molecule, which can be an important factor in the choice of solvents and reaction conditions.

Applications in Advanced Organic Synthesis and Materials Science Research

5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane as a Versatile Building Block

The presence of two reactive bromomethyl groups makes this compound a valuable precursor for creating intricate organic molecules. These reactive sites are amenable to nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups and the construction of larger, more complex structures.

Precursor in the Synthesis of Complex Organic Molecules

The bifunctional nature of this compound makes it an ideal candidate for the synthesis of macrocyclic compounds, such as crown ethers and their analogs. In a manner analogous to the synthesis of crown ethers from 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one, this dioxane derivative can undergo a Williamson ether synthesis with various diols or bisphenols to form macrocyclic polyethers. nih.gov The rigid 2-phenyl-1,3-dioxane (B8809928) unit can impart conformational constraints on the resulting macrocycle, influencing its ion-binding selectivity and complexation properties.

Furthermore, the compound can serve as a scaffold for the synthesis of spirocycles. By carefully choosing nucleophiles that can react sequentially with the two bromomethyl groups, it is possible to construct spirocyclic systems centered on the C5 position of the dioxane ring. These spiro-dioxane structures are of interest in medicinal chemistry due to their conformational rigidity and potential for diverse biological activities.

The following table outlines potential complex molecules derivable from this compound:

| Target Molecule Class | Synthetic Strategy | Key Features of Precursor |

| Crown Ethers | Williamson Ether Synthesis with Diols | Bifunctional electrophile, rigid core |

| [n.n]Paracyclophanes | Coupling with bis(nucleophiles) | Defined geometry of bromomethyl groups |

| Spirocycles | Sequential nucleophilic substitution | Geminal bis(bromomethyl) groups |

Utility in Cyclopropenone Ketal Synthesis for Organic Transformations

While direct synthesis of cyclopropenone ketals from this compound is not prominently documented, the general reactivity of gem-dihalides offers a plausible pathway. Gem-dibromides can be converted to gem-diorganometallic species, which can then react with appropriate electrophiles. A potential, though theoretical, route to a spiro-cyclopropenone ketal could involve the reaction of this compound with a suitable reagent to form a cyclopropylidene intermediate, which could then be oxidized. More practically, related gem-dihalides are known to undergo reactions that could lead to precursors for cyclopropenones. For instance, gem-dibromoolefins, which can be prepared from aldehydes, are versatile intermediates in organic synthesis. researchgate.net

Development of Novel Polymeric Materials and Advanced Materials

The dibromo functionality of this compound allows for its incorporation into polymeric structures through polycondensation reactions, leading to materials with unique properties conferred by the rigid dioxane ring.

Incorporation into Polymer Backbones

This compound can act as a monomer in the synthesis of polyesters and polyethers. Polycondensation with diols or bisphenols under basic conditions can lead to the formation of linear polymers where the 2-phenyl-1,3-dioxane moiety is an integral part of the polymer backbone. nih.gov The rigidity of the dioxane ring can enhance the thermal stability and modify the mechanical properties of the resulting polymers. Similarly, reaction with diamines could yield polyamides containing the dioxane unit.

The table below summarizes potential polymer classes synthesized from this compound:

| Polymer Class | Co-monomer | Polymerization Type | Potential Properties |

| Polyesters | Diols/Bisphenols | Polycondensation | Enhanced thermal stability, modified mechanical properties |

| Polyethers | Diols/Bisphenols | Polycondensation | Increased rigidity, altered solubility |

| Polyamides | Diamines | Polycondensation | Modified hydrogen bonding networks |

Functionalization of Materials with 1,3-Dioxane (B1201747) Moieties

The reactivity of the bromomethyl groups can be exploited to functionalize the surfaces of various materials. For example, it can be used for the surface grafting of polymers onto substrates like silica (B1680970) or other metal oxides. rsc.orgmdpi.com One of the bromomethyl groups can react with surface hydroxyl groups to covalently attach the molecule to the surface. The remaining bromomethyl group can then serve as an initiation site for surface-initiated polymerization, leading to a polymer brush with pendant 2-phenyl-1,3-dioxane units. This method allows for the modification of surface properties, such as hydrophobicity, biocompatibility, or catalytic activity. nih.gov

Mechanistic Probes in Biochemical Systems (e.g., Enzyme-Ligand Interactions with Analogs)

The 1,3-dioxane scaffold is found in a number of biologically active molecules and has been utilized in the design of enzyme inhibitors. The rigid, chair-like conformation of the 1,3-dioxane ring can mimic the pyranose ring of carbohydrates, making it a suitable scaffold for the design of glycosidase inhibitors. tandfonline.comfrontiersin.org

Analogs of this compound, where the bromomethyl groups are replaced with other functionalities, can be synthesized to probe enzyme-ligand interactions. The 2-phenyl group can occupy hydrophobic pockets in an enzyme's active site, while modifications at the 5-position can be tailored to interact with specific amino acid residues. For instance, the design of HIV-1 protease inhibitors has successfully incorporated various cyclic scaffolds to mimic the transition state of peptide bond hydrolysis. nih.govnih.gov The 2-phenyl-1,3-dioxane core could serve as a novel scaffold in the rational design of such inhibitors, where the substituents at the 5-position are designed to form hydrogen bonds or other interactions with the enzyme's active site. researchgate.netbiorxiv.org

Future Research Directions and Unexplored Avenues

Investigation of Novel Reaction Pathways and Catalytic Transformations

The reactivity of the two bromomethyl groups on the 5,5-disubstituted 1,3-dioxane (B1201747) core is a fertile ground for exploring novel reaction pathways. While standard nucleophilic substitution reactions are expected, future research should focus on more intricate and efficient catalytic transformations. The development of catalytic systems that can selectively functionalize one or both of the bromomethyl groups would be a significant step forward. This could involve transition-metal catalysis for cross-coupling reactions, allowing for the introduction of a diverse range of substituents.

Furthermore, the exploration of radical-mediated reactions involving the C-Br bonds could unlock new synthetic routes. The use of photoredox catalysis or other radical initiation methods could lead to the formation of novel carbon-carbon and carbon-heteroatom bonds under mild conditions. Investigating the influence of the 1,3-dioxane ring and its phenyl substituent on the regioselectivity and stereoselectivity of these catalytic transformations will be crucial for harnessing the full synthetic potential of this molecule.

A systematic study of various catalytic systems could yield a valuable toolbox for chemists, enabling the efficient synthesis of a library of derivatives with diverse functionalities.

Computational Design of Derivatives with Tunable Conformational Properties

The conformational behavior of the 1,3-dioxane ring is well-established, typically adopting a chair conformation. nih.gov However, the substituents at the C2 and C5 positions significantly influence the ring's geometry and the orientation of the pendant groups. Computational methods, particularly Density Functional Theory (DFT), offer a powerful tool to predict and understand the conformational preferences of 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane and its derivatives. researchgate.netresearchgate.netrsc.orgnih.govrsc.org

Future computational studies could focus on designing derivatives with specific, tunable conformational properties. By systematically modifying the phenyl group at the C2 position or by replacing the bromomethyl groups with other functionalities, it may be possible to control the conformational equilibrium of the dioxane ring. This could have significant implications for applications where molecular shape and rigidity are critical, such as in host-guest chemistry or in the design of molecular switches.

Moreover, computational modeling can be employed to predict the electronic properties, reactivity, and spectroscopic signatures of novel derivatives, guiding synthetic efforts towards molecules with desired characteristics. The synergy between computational design and experimental validation will be key to unlocking the full potential of this molecular scaffold.

Exploration of Stereoselective Syntheses and Chiral Applications

The synthesis of chiral 1,3-dioxane derivatives is an area of growing interest, with applications in asymmetric synthesis and as chiral building blocks. nih.govrsc.orgresearchgate.netnih.govresearchgate.netwikipedia.org While this compound itself is achiral, its derivatives can possess stereogenic centers. Future research should explore stereoselective synthetic routes to chiral derivatives of this compound.

One promising avenue is the use of chiral catalysts for the asymmetric functionalization of the bromomethyl groups. This could lead to the synthesis of enantiomerically enriched products with potential applications as chiral ligands for asymmetric catalysis or as chiral auxiliaries in organic synthesis. wikipedia.org The rigid 1,3-dioxane core can provide a well-defined stereochemical environment, influencing the outcome of reactions at the pendant functional groups.

Furthermore, the development of methods for the enantioselective synthesis of the 1,3-dioxane ring itself, starting from chiral precursors, would provide access to a new class of chiral building blocks. These chiral derivatives could find applications in the synthesis of complex natural products and pharmaceuticals.

Integration into Advanced Material Systems with Specific Research Objectives

The bifunctional nature of this compound makes it an excellent building block for the construction of larger molecular architectures and advanced materials. researchgate.netrsc.orgresearchgate.netnih.gov The two bromomethyl groups can serve as anchor points for polymerization or for the synthesis of macrocycles and dendrimers. nih.govresearchgate.netnih.govnih.govsemanticscholar.orgrjptonline.orgiipseries.org

Future research in this area should focus on the integration of this compound into advanced material systems with specific and well-defined research objectives. For instance, its incorporation into polymer backbones could lead to materials with enhanced thermal stability, specific optical properties, or tailored degradability. researchgate.netnih.govacs.orgnih.govwhiterose.ac.uknih.gov The rigid 1,3-dioxane unit can impart conformational constraints on the polymer chain, influencing its macroscopic properties.

Q & A

Q. What are the established synthetic routes for 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane, and what factors influence yield and purity?

The compound is synthesized via bromination of its hydroxymethyl analog, 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane, using brominating agents like HBr or PBr₃. Critical parameters include reaction temperature, stoichiometric control of brominating agents, and purification methods (e.g., recrystallization or column chromatography). Evidence from downstream product listings suggests it may also be derived from dibromoneopentyl glycol intermediates . The hydroxymethyl precursor has a melting point of 135°C and LD₅₀ (rat) of 103 mg/kg, indicating that bromination likely requires rigorous safety protocols due to increased reactivity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While direct toxicity data for this compound is unavailable, structural analogs with bromomethyl groups (e.g., 3-(Bromomethyl)-5-chlorobenzo[b]thiophene) require storage below 4°C to prevent decomposition . General precautions include using fume hoods, PPE (gloves, goggles), and avoiding oxidizers. The hydroxymethyl analog is stable under normal conditions but incompatible with strong oxidizers . For brominated derivatives, waste disposal must adhere to federal/state regulations for halogenated organics .

Advanced Research Questions

Q. How is this compound utilized in polymer chemistry, and what analytical methods validate its incorporation?

The compound’s bromomethyl groups make it a potential crosslinker or monomer in polymer synthesis. For example, its structural analog (5,5-Bis(phenylcarboxymethyl)-2-phenyl-1,3-dioxane) was used in solid-state polymerization to create poly(butylene terephthalate) vitrimers, where ^1H NMR confirmed copolymer composition . X-ray crystallography (via SHELX programs) and thermal analysis (DSC/TGA) are critical for characterizing crystallinity and degradation profiles .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) during characterization?

Contradictions in NMR peaks may arise from diastereomer formation or solvent impurities. For example, derivatives of 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene required X-ray crystallography to resolve ambiguities in fluorine coupling patterns . Using high-resolution mass spectrometry (HRMS) and deuterated solvents can clarify signal splitting. SHELXL refinement tools are also recommended for crystallographic data validation .

Q. What methodologies optimize purification of this compound from bromination by-products?

Common by-products include unreacted hydroxymethyl precursors or over-brominated species. Fractional recrystallization using nonpolar solvents (e.g., hexane) effectively isolates the target compound. For persistent impurities, silica gel chromatography with gradient elution (hexane:ethyl acetate) is advised. Monitoring via TLC and GC-MS ensures purity >95%, as seen in analogous brominated isoxazoles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.